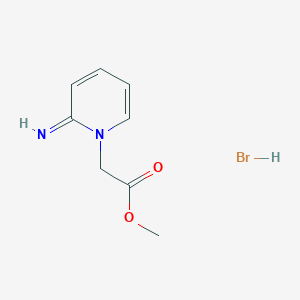
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide is a heterocyclic compound that features a pyridine ring with an imino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide typically involves the reaction of 2-aminopyridine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl bromoacetate, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide.
Methyl 2-pyridylacetate: A related ester compound with similar reactivity.
2-Iminopyridine: A compound with a similar imino group but lacking the ester functionality.
Uniqueness
This compound is unique due to the combination of its imino and ester functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
methyl 2-(2-iminopyridin-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C8H10N2O2.BrH/c1-12-8(11)6-10-5-3-2-4-7(10)9;/h2-5,9H,6H2,1H3;1H |
InChI Key |
XBCZOOBCDFEDOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC=CC1=N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















